molecular formula C9H15NO2 B8560998 Cyclopentyl 3-aminobut-2-enoate CAS No. 61312-61-6

Cyclopentyl 3-aminobut-2-enoate

Cat. No.: B8560998
CAS No.: 61312-61-6
M. Wt: 169.22 g/mol
InChI Key: SCFWSXWPGYNVRS-UHFFFAOYSA-N
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Description

Cyclopentyl 3-aminobut-2-enoate is an α,β-unsaturated ester featuring a cyclopentyl moiety and an amino group at the β-position. The cyclopentyl group may confer steric and electronic effects distinct from linear alkyl or aromatic substituents, influencing reactivity and stability.

Properties

CAS No.

61312-61-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

cyclopentyl 3-aminobut-2-enoate

InChI

InChI=1S/C9H15NO2/c1-7(10)6-9(11)12-8-4-2-3-5-8/h6,8H,2-5,10H2,1H3

InChI Key

SCFWSXWPGYNVRS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC1CCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Core Structure Substituents Key Properties/Applications Reference
Cyclopentyl 3-aminobut-2-enoate β-Aminobut-2-enoate Cyclopentyl ester, β-amino group Hypothesized precursor for heterocycles (inferred) N/A
Methyl 3-arylamino-2-benzoylaminobut-2-enoate β-Aminobut-2-enoate Methyl ester, benzoylamino group Cyclized to oxazoloquinolines (e.g., 4 and 5 in )
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine Purine derivative Cyclopentyl at N9 position Moderate synthetic yield (71% for 2c vs. 5% for 3c) due to steric hindrance
Cyclopentylamine (CPA) Primary amine Cyclopentyl group Lower N−C bond dissociation energy (5.7 eV) vs. other amines/ethers

Key Observations :

  • Steric Effects : Cyclopentyl substituents (e.g., in purines ) reduce reaction yields compared to smaller alkyl groups, likely due to steric hindrance during substitution.
  • This may extend to esters like this compound, influencing hydrolysis rates or catalytic interactions.
  • Synthetic Utility: Methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives undergo cyclization with PPA at 130–140°C to form heterocycles . Cyclopentyl esters might require modified conditions due to steric bulk.

Stability and Reactivity Comparisons

Bond Dissociation Energies (Selected Compounds)
Compound Bond Type Dissociation Energy (eV) Reference
Cyclopentylamine (CPA) N−C (cyclopentyl) 5.7
tert-Butyl ethers O−C (tert-butyl) ~9.0
Ethylamine derivatives N−C (ethyl) 8.3
  • Implications for Cyclopentyl Esters: The low N−C bond energy in CPA suggests cyclopentyl-linked compounds may exhibit reduced thermal or chemical stability compared to ethyl or tert-butyl analogs. This could affect storage conditions or synthetic pathways for this compound.

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